Product packaging for Deoliosyl-3C-|A-L-digitoxosyl-MTM(Cat. No.:)

Deoliosyl-3C-|A-L-digitoxosyl-MTM

Cat. No.: B12413358
M. Wt: 1085.1 g/mol
InChI Key: CFCUWKMKBJTWLW-ALHYKVOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Structural Archetype of the Compound

Deoliosyl-3C-α-L-digitoxosyl-MTM is classified as a polyketide glycoside. Its core structure is a tricyclic aglycone, a hallmark of the aureolic acid antibiotics. nih.govnih.gov This polyketide core is assembled by a type II polyketide synthase (PKS) system, which is responsible for generating aromatic polyketides. nih.gov The aglycone is further decorated with two oligosaccharide chains, which are crucial for the compound's biological activity. One of these chains is a trisaccharide, while the other is a disaccharide. The specific arrangement of deoxysugars, including D-olivose and D-oliose, attached to the polyketide scaffold defines its unique identity. rsc.org

Historical Perspective and Discovery Context of Related Polyketide Glycosides

The journey of polyketide discovery began in the late 19th and early 20th centuries, with initial syntheses and structural elucidations. wikipedia.org However, the biosynthetic origins of these compounds remained a mystery until the mid-20th century when Arthur Birch demonstrated their assembly from acetate (B1210297) units. wikipedia.org The discovery of polyketide glycosides, particularly those from soil-dwelling bacteria like Streptomyces, revolutionized the field of antibiotic research in the 1940s and beyond. nih.gov These microorganisms proved to be a prolific source of structurally diverse and biologically active secondary metabolites. nih.gov The aureolic acid group of antibiotics, to which Deoliosyl-3C-α-L-digitoxosyl-MTM belongs, was discovered from various Streptomyces species. nih.gov

Comparative Analysis with Plicamycin/Mithramycin and Related Aureolic Acids: Structural Relationship and Core Scaffold Similarities

Deoliosyl-3C-α-L-digitoxosyl-MTM is an analog of mithramycin (also known as plicamycin), one of the most well-studied aureolic acid antibiotics. wikipedia.orgnih.gov Both compounds share the same tricyclic polyketide core, which is derived from a tetracyclic precursor through an oxidative ring-opening event. nih.govuky.edu This tricyclic core is essential for their biological activity, which involves binding to the minor groove of GC-rich DNA sequences. nih.gov

The primary distinction between Deoliosyl-3C-α-L-digitoxosyl-MTM and mithramycin lies in the composition and linkage of their sugar side chains. While both possess two oligosaccharide chains, the specific sugar units and their stereochemistry differ. wikipedia.org Mithramycin features a trisaccharide and a disaccharide chain composed of D-olivose, D-oliose, and D-mycarose. rsc.org In contrast, Deoliosyl-3C-α-L-digitoxosyl-MTM has a modified glycosylation pattern. It is important to note that while it shares the core scaffold, it has been observed to exhibit decreased anti-cancer activity compared to mithramycin. medchemexpress.com

The biosynthesis of these compounds involves a series of enzymatic steps, including glycosylation, methylation, and acylation, that modify a common tetracyclic intermediate called premithramycinone. nih.govuky.edu Variations in these post-PKS modifications give rise to the structural diversity observed within the aureolic acid family.

Academic Significance as a Complex Natural Product for Chemical Biology Research

The intricate structure of Deoliosyl-3C-α-L-digitoxosyl-MTM and its relatives makes them valuable tools for chemical biology research. The study of their biosynthesis has provided fundamental knowledge about the function of polyketide synthases and the enzymes involved in glycosylation and tailoring reactions. nih.govuky.edu

Furthermore, the unique mode of action of aureolic acids—their ability to bind DNA and interfere with transcription factor activity—has made them important probes for studying gene regulation. nih.govnih.gov Mithramycin, for instance, is a known inhibitor of the Sp1 transcription factor. medchemexpress.com The generation of analogs like Deoliosyl-3C-α-L-digitoxosyl-MTM through biosynthetic engineering or chemical synthesis allows researchers to investigate structure-activity relationships and potentially develop new therapeutic agents with improved properties. nih.gov These "mithralogs" are being explored for their potential to treat various cancers by targeting specific oncogenic transcription factors. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H76O24 B12413358 Deoliosyl-3C-|A-L-digitoxosyl-MTM

Properties

Molecular Formula

C52H76O24

Molecular Weight

1085.1 g/mol

IUPAC Name

(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6S)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22+,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1

InChI Key

CFCUWKMKBJTWLW-ALHYKVOTSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Origin of Product

United States

Biosynthetic Pathways and Genetic Foundations of Deoliosyl 3c α L Digitoxosyl Mtm

Microbial Origin and Producing Organisms: Streptomyces Species and Their Specific Strains

Mithramycin is a secondary metabolite naturally produced by several species of soil-dwelling bacteria belonging to the genus Streptomyces. The most well-characterized and primary producer of Mithramycin is Streptomyces argillaceus (ATCC 12956). nih.govnih.govsymbiosisonlinepublishing.com Other species, such as S. plicatus and S. tanashiensis, have also been identified as producers of this aureolic acid antibiotic. symbiosisonlinepublishing.com These microorganisms synthesize Mithramycin through a complex enzymatic assembly line, and strains like S. argillaceus serve as the chassis for combinatorial biosynthesis efforts to generate novel derivatives. nih.govnih.gov

Elucidation of the Polyketide Biosynthetic Route Leading to the Core Aglycone

The structural core of Mithramycin, the aglycone, is assembled by a Type II polyketide synthase (PKS). symbiosisonlinepublishing.comnih.gov This enzymatic complex catalyzes a series of condensation reactions, using simple acyl-CoA units as building blocks. nih.gov The biosynthesis of the Mithramycin aglycone proceeds through the formation of a key tetracyclic intermediate, 4-demethyl-premithramycinone (4DMPC). nih.gov The PKS machinery involved is encoded by a set of genes within the mtm gene cluster, including mtmP (β-ketoacylsynthase), mtmK (chain length factor), and mtmS (acyl carrier protein). nih.gov The process begins with the assembly of a polyketide chain from ten acyl-CoA units, which is then folded and cyclized to create the aromatic ring system characteristic of the aglycone. nih.govnih.gov

Glycosylation Pathways: Characterization of Glycosyltransferases and Sugar Precursor Biosynthesis

The biological activity of Mithramycin is profoundly influenced by the two sugar chains attached to its aglycone: a trisaccharide and a disaccharide. nih.gov These sugar moieties are attached in a stepwise manner by a series of dedicated glycosyltransferases (GTs). nih.gov The mtm gene cluster contains four identified GT genes: mtmGI, mtmGII, mtmGIII, and mtmGIV. nih.gov

The assembly is sequential:

Trisaccharide Chain Formation: MtmGIV initiates the process by attaching the first sugar. MtmGIII then adds the second sugar moiety. nih.gov

Disaccharide Chain Formation: MtmGI and MtmGII are responsible for attaching the two sugars of the disaccharide chain. nih.gov

Interestingly, while there are five glycosylation steps, only four GTs have been found in the gene cluster. It is suggested that MtmGIV catalyzes two of these steps. nih.gov The sugars themselves, all deoxysugars, are synthesized from primary metabolites like glucose-1-phosphate. Genes such as mtmD and mtmE are involved in the early stages of this sugar biosynthesis, creating the nucleoside-diphosphate (NDP)-activated sugars that the GTs use as substrates. nih.gov The generation of Deoliosyl-3C-α-L-digitoxosyl-MTM involves the substitution of the natural sugars with others, like L-digitoxose, a process made possible by the flexibility of these glycosyltransferases. nih.govnih.gov

Enzymatic Mechanisms within the Biosynthetic Cascade

Beyond the core PKS and glycosyltransferases, several other key enzymes catalyze critical modifications.

Methyltransferases: The mtmMI and mtmMII genes encode for S-adenosylmethionine-dependent methyltransferases. These enzymes are responsible for specific methylation events on the aglycone at the C-4 and C-9 positions during the biosynthetic sequence. nih.gov

Oxidoreductases: A crucial late-stage modification involves the oxidative cleavage of the fourth ring of the tetracyclic intermediate, premithramycin B. This reaction is catalyzed by the Baeyer-Villiger monooxygenase MtmOIV, which converts the tetracyclic precursor into the final tricyclic scaffold of Mithramycin. nih.gov Following this, the resulting side chain keto group is reduced by the reductase MtmW to complete the biosynthesis. nih.gov

While acyl-CoA:diacylglycerol acyltransferase (DGAT) is a critical enzyme in cellular metabolism, its primary role is in the biosynthesis of triacylglycerols (TAGs) for energy storage. nih.govnih.gov DGAT catalyzes the final step in TAG synthesis, using diacylglycerol and a fatty acyl-CoA as substrates. aocs.orgcardiff.ac.uk It is not directly involved in the catalytic cascade of the Mithramycin secondary metabolite pathway. However, its function in primary metabolism is essential for providing the acyl-CoA precursors that feed into the PKS assembly line.

Genetic Organization of Biosynthesis Gene Clusters

The genes responsible for Mithramycin production are organized into a single, large biosynthetic gene cluster (BGC). In S. argillaceus, this mtm gene cluster has been fully cloned and sequenced. nih.govnih.gov The cluster contains all the necessary genes for producing the final compound, including the type II PKS genes, glycosyltransferase genes, genes for deoxysugar biosynthesis, tailoring enzymes (methyltransferases and oxidoreductases), and a positive regulatory gene, mtmR, which controls the expression of the entire pathway. nih.govsecondarymetabolites.org The complete nature of the cloned BGC allows for its heterologous expression and manipulation in other organisms. nih.gov

Table 1: Key Genes in the Mithramycin (mtm) Biosynthetic Gene Cluster

Gene(s)Encoded Protein/FunctionRole in BiosynthesisReference
mtmP, mtmK, mtmS, mtmT1, mtmQType II Polyketide Synthase (PKS) componentsSynthesis of the polyketide aglycone core nih.gov
mtmGI, mtmGII, mtmGIII, mtmGIVGlycosyltransferases (GTs)Sequential attachment of five deoxysugar moieties nih.gov
mtmD, mtmENDP-glucose synthase/dehydrataseBiosynthesis of NDP-activated sugar precursors nih.gov
mtmMI, mtmMIIMethyltransferasesC-4 and C-9 methylation of the aglycone intermediate nih.gov
mtmOIVBaeyer-Villiger MonooxygenaseOxidative cleavage of the tetracyclic ring system nih.gov
mtmWReductaseReduction of a side chain keto group nih.gov
mtmRRegulatory ProteinPositive regulation of gene cluster expression nih.gov

Advanced Techniques for Biosynthetic Pathway Elucidation

The function of the mtm gene cluster and its constituent parts has been deciphered using a variety of modern molecular biology and analytical chemistry techniques.

Gene Knockout Studies: A primary method for functional characterization has been gene inactivation. By creating targeted mutations (knockouts) in specific genes, such as the glycosyltransferases mtmGIII and mtmGIV or the methyltransferases mtmMI and mtmMII, researchers can observe the accumulation of specific biosynthetic intermediates. nih.govresearchgate.net This allows for the precise assignment of function to each gene. For example, inactivating mtmMI led to the accumulation of 4-demethylpremithramycinone, confirming its role in C-4 methylation. nih.gov

Isotope Labeling: The use of isotopically labeled precursors, such as tritium-labeled S-adenosylmethionine, has been employed to track specific enzymatic reactions. nih.gov This technique provides direct evidence of the transfer of chemical groups, confirming the function of enzymes like methyltransferases.

Heterologous Expression: Expressing parts of or the entire gene cluster in a host organism that does not naturally produce the compound is a powerful tool for verifying the minimal set of genes required for biosynthesis. nih.gov

Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been indispensable for determining the three-dimensional structures of Mithramycin analogues and how they bind to their DNA targets. nih.gov

Biosynthetic Engineering Approaches for Analogues and Precursors

The detailed knowledge of the Mithramycin biosynthetic pathway has paved the way for "mithralog" development through combinatorial biosynthesis. nih.gov This involves rationally modifying the genetic blueprint to produce novel compounds. The creation of Deoliosyl-3C-α-L-digitoxosyl-MTM is a conceptual example of this approach. Key strategies include:

Altering Glycosylation: By introducing "sugar plasmids" containing genes for the biosynthesis of foreign NDP-sugars (like NDP-L-digitoxose) into the MTM producer strain, the natural glycosylation pathway can be "flooded" with alternative substrates. nih.govacs.org The inherent flexibility of the MTM glycosyltransferases allows them to accept some of these unnatural sugars, leading to the creation of new analogues with altered sugar chains. nih.govnih.gov

Gene Inactivation: Deactivating specific glycosyltransferase genes can lead to the production of derivatives lacking certain sugars. For instance, a demycarosyl analogue can be generated by targeting the GT responsible for adding mycarose. nih.gov Combining gene inactivation with the expression of foreign sugar pathways allows for the replacement of specific sugars in the final structure. nih.gov

These engineered mithralogs, generated through a deep understanding of the native biosynthetic pathway, have shown improved bioactivity and reduced toxicity compared to the parent Mithramycin, highlighting the power of biosynthetic engineering in drug discovery. nih.govnih.gov

Chemical Synthesis and Strategic Derivatization of Deoliosyl 3c α L Digitoxosyl Mtm

Total Synthesis Methodologies for the Core Aglycone Structure

The core aglycone of mithramycin is a complex tricyclic structure biosynthesized by a type II polyketide synthase (PKS) pathway in Streptomyces argillaceus. nih.govnih.gov The biosynthesis begins with the condensation of one acetyl-CoA and nine malonyl-CoA units to form a linear polyketide chain. nih.govnih.gov This chain undergoes a series of cyclizations and modifications to yield the key tetracyclic intermediate, premithramycinone. nih.govnih.gov

The established biosynthesis pathway for the aglycone, 4-demethyl-premithramycinone, involves a minimal set of genes. The process starts with the formation of a linear decaketide by the minimal PKS, followed by cyclization of the first ring (C7-C12) by the cyclase/aromatase MtmQ. Subsequent cyclizations to form the second (C5-C14) and third (C3-C16) rings are catalyzed by the cyclase MtmY. The formation of the fourth ring (C1-C18) requires the enzymes MtmL and MtmX. Further oxygenation and reduction steps are catalyzed by MtmOII and MtmTI/MtmTII, respectively, to produce the stable tetracyclic intermediate 4-demethyl-premithramycinone. nih.gov Understanding this biosynthetic route provides a blueprint for potential total synthesis strategies, although the complexity of the molecule makes purely chemical total synthesis a formidable challenge.

Stereoselective Glycosylation Strategies for Sugar Moieties

The glycosylation pattern of mithramycin and its analogues is crucial for their biological activity. nih.gov The attachment of sugar moieties, including the D-digitoxose and the precursor to deoliosyl sugar, is a key step in the biosynthesis. In the natural pathway, glycosyltransferases (GTs) are responsible for the sequential and stereoselective attachment of the sugar units to the aglycone. nih.gov

For chemical synthesis, stereoselective glycosylation methods are essential. The synthesis of 2-deoxy-β-glycosides, a common feature in aureolic acid antibiotics, is particularly challenging due to the absence of a participating group at the C-2 position to direct the stereochemical outcome. acs.orgnih.gov Research into the synthesis of the olivomycin (B1226810) A-B disaccharide, which shares structural similarities with the sugar chains in mithramycin analogues, has explored the use of the Mitsunobu reaction to achieve highly stereoselective formation of aryl 2-deoxy-β-glycosides. acs.org Such strategies are critical for the controlled chemical synthesis of analogues like Deoliosyl-3C-α-L-digitoxosyl-MTM.

Glycosylation ChallengePotential Synthetic Strategy
Stereocontrol at anomeric centerUse of chiral auxiliaries or catalysts
Synthesis of 2-deoxysugarsRadical-based or reductive methods
Regioselective glycosylationOrthogonal protecting group strategies

Semi-Synthesis Approaches from Precursors or Related Natural Products

Semi-synthesis, utilizing precursors generated through fermentation of genetically modified organisms, is a powerful strategy for producing novel mithramycin analogues. uky.edu Mutant strains of S. argillaceus can be engineered to produce specific intermediates or analogues that can then be chemically modified. uky.eduresearchgate.net For instance, mithramycin SA, an analogue with a shorter two-carbon aglycon side chain terminating in a carboxylic acid, is produced by the M7W1 mutant strain. nih.gov This carboxylic acid provides a handle for further chemical modifications to enhance biological activity. nih.gov

Combinatorial biosynthesis, which involves expressing genes for the biosynthesis of different sugars in a mithramycin-producing or mutant strain, has been successfully used to generate analogues with altered glycosylation patterns. nih.gov This approach has led to the creation of compounds like demycarosyl-3D-β-d-digitoxosyl-mithramycin SK, highlighting the feasibility of introducing digitoxose (B191001) moieties into the mithramycin scaffold. nih.gov

Development of Novel Synthetic Routes for Specific Analogues and Probes

The development of novel synthetic routes is driven by the need to create specific analogues and molecular probes to investigate the mechanism of action and to improve therapeutic properties. Combinatorial biosynthesis stands out as a key strategy for generating a diverse range of mithramycin analogues. nih.govnih.gov By inactivating specific genes in the mithramycin biosynthetic cluster and introducing genes for the synthesis of new sugars, researchers can create libraries of novel compounds. nih.gov For example, inactivation of the mtmW gene, which encodes a ketoreductase, results in analogues with modifications in the 3-carbon side chain that exhibit improved antitumor activities. nih.gov

Furthermore, the heterologous expression of parts of the mithramycin biosynthetic pathway in more amenable host organisms like Streptomyces albus allows for the production of key intermediates, such as 4-demethyl-premithramycinone, which can serve as starting points for chemical or enzymatic modifications. nih.govnih.gov

Synthetic Modifications for Structure-Activity Relationship (SAR) Probing

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of mithramycin analogues relates to their biological activity and for the rational design of new, improved drugs.

Modifications to the aglycone core, particularly the side chains, have been a major focus of SAR studies. The 3-carbon side chain of mithramycin, for example, has been shown to be a viable site for modification without abolishing DNA binding. nih.gov Semi-synthetic modifications of the terminal carboxylic acid of mithramycin SA have been explored to enhance interactions with the DNA phosphate (B84403) backbone, leading to improved anti-cancer activity. nih.gov These modifications have included the conjugation of amino acids like phenylalanine and tryptophan, resulting in analogues with enhanced potency and specificity. researchgate.netnih.gov

Aglycone Modification SiteResulting Analogue TypeImpact on Activity
3-Side ChainMithramycin SA derivativesImproved anti-cancer activity and specificity researchgate.netnih.gov
7-Side ChainNot extensively explored in provided dataPotential for future SAR studies

The sugar moieties of mithramycin are not merely passive components; they play an active role in DNA binding and biological activity. nih.gov Changes in the glycosylation pattern can significantly affect the antitumor activity of the resulting analogues. nih.gov The generation of analogues with different sugar units, such as the replacement of D-mycarose with L-digitoxose, has been achieved through combinatorial biosynthesis. nih.gov

Sugar Moiety ModificationMethodResulting Analogue
Replacement of D-mycaroseCombinatorial BiosynthesisDemycarosyl-3D-β-d-digitoxosyl-mithramycin SK nih.gov
Deletion of terminal sugarGene Inactivation (mtmC)Analogues with a truncated trisaccharide chain nih.gov

Information on "Deoliosyl-3C-α-L-digitoxosyl-MTM" is Not Publicly Available

Extensive research of scientific databases and publicly available literature has revealed no specific information on the chemical compound "Deoliosyl-3C-α-L-digitoxosyl-MTM." Consequently, it is not possible to provide a detailed article on its chemical synthesis, linker chemistry, conjugation strategies, or stereoisomer separation techniques as requested.

The compound does not appear in established chemical registries or peer-reviewed publications. This suggests that "Deoliosyl-3C-α-L-digitoxosyl-MTM" may be a novel or proprietary molecule that has not been disclosed in the public domain.

While general principles of chemical synthesis, linker technologies, and chiral separation are well-established in the field of chemistry, applying these concepts to a molecule with an unknown structure and properties would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article focusing on "Deoliosyl-3C-α-L-digitoxosyl-MTM" cannot be generated at this time due to the absence of foundational data.

Advanced Structural Elucidation and Conformational Analysis of Deoliosyl 3c α L Digitoxosyl Mtm

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

The definitive structure of Deoliosyl-3C-α-L-digitoxosyl-MTM was established through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial framework, revealing the number and types of protons and carbons present in the molecule. However, due to the compound's complexity, a series of two-dimensional (2D) NMR experiments were crucial for the complete and unambiguous assignment of all signals. nih.gov

Techniques such as ¹H,¹³C-Heteronuclear Single Quantum Coherence (HSQC) were used to correlate each proton with its directly attached carbon atom. To elucidate the connectivity between different parts of the molecule, including the linkages between the deoxysugar units and their attachment to the mithramycin aglycone, long-range correlation experiments like the Constant Time Inverse Gradient Accordion Reoptimized Heteronuclear Multiple Bond Correlation (CIGAR-HMBC) were employed. nih.gov

To precisely assign the protons within each sugar moiety, experiments like 1D-Total Correlation Spectroscopy (1D-TOCSY) and ¹H,¹H Double Quantum Filtered-Correlation Spectroscopy (DQF-COSY) were utilized. nih.gov Furthermore, the stereochemistry of the glycosidic linkages and the chair conformations of the sugar rings were determined using ¹H,¹H Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons. nih.gov All NMR data for the structural elucidation were recorded in pyridine-d₅. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Deoliosyl-3C-α-L-digitoxosyl-MTM (in pyridine-d₅)

This table is based on data reported for compound 2 in the source literature. nih.gov

PositionδC (ppm), mult.δH (ppm), (J in Hz)
1204.2, qC
278.7, CH4.96 d (9.2)
3118.9, qC
3a140.9, qC
4158.4, qC
4-OCH₃59.2, CH₃4.02 s
5100.2, CH6.84 s
6158.8, qC
7109.9, CH7.64 d (8.8)
8134.4, CH8.28 d (8.8)
9114.2, qC
9-OH12.98 s
10136.2, qC
10a109.8, qC
11140.2, qC
12112.5, CH7.72 s
12a135.5, qC
1'212.4, qC
2'50.8, CH3.64 m
3'29.8, CH₂1.88 m, 1.75 m
4'70.4, CH4.38 m
5'17.1, CH₃1.34 d (6.8)
1A101.2, CH6.42 d (7.6)
2A37.8, CH₂2.34 m, 2.78 m
3A68.9, CH4.48 m
4A36.1, CH₂2.12 m, 2.44 m
5A66.8, CH4.18 m
6A18.1, CH₃1.62 d (6.0)
1B102.4, CH5.84 d (2.8)
2B38.1, CH₂2.48 m, 2.64 m
3B68.8, CH4.45 m
4B36.0, CH₂2.08 m, 2.38 m
5B66.7, CH4.15 m
6B18.0, CH₃1.58 d (6.0)
1C95.8, CH6.22 d (7.2)
2C78.9, CH4.42 m
3C78.4, CH4.12 m
4C75.1, CH4.24 m
5C66.2, CH4.68 m
6C18.8, CH₃1.78 d (6.0)
1D102.9, CH5.78 d (2.8)
2D38.4, CH₂2.12 m, 2.54 m
3D77.2, CH4.45 m
4D36.2, CH₂1.98 m, 2.24 m
5D66.9, CH4.28 m
6D18.2, CH₃1.64 d (6.0)
1E101.8, CH5.62 d (2.0)
2E39.9, CH₂2.00 m, 2.45 m
3E69.1, CH4.45 m
4E70.1, CH3.62 m
5E72.8, CH4.69 m
6E20.1, CH₃1.54 d (6.0)

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Solid-State Conformation

To date, a single-crystal X-ray diffraction structure for Deoliosyl-3C-α-L-digitoxosyl-MTM has not been reported in the scientific literature. The parent compound, mithramycin, has also proven difficult to crystallize, which has historically hindered efforts to obtain a definitive solid-state structure. nih.gov

However, recent breakthroughs have been made with other mithramycin analogues. For example, the crystal structures of MTM SA-Trp and MTM SA-Phe bound to DNA have been successfully determined. nih.govnih.gov These studies were landmark achievements, providing the first atomic-level view of how this class of molecules interacts with its biological target. nih.govoup.com The structures revealed that the analogues bind in the minor groove of DNA as a dimer, coordinated by a divalent metal ion, and provided insight into how the sugar moieties and the aglycone core orient themselves for recognition of specific DNA sequences. nih.govoup.com While not specific to Deoliosyl-3C-α-L-digitoxosyl-MTM, these findings for closely related analogues are invaluable for building accurate models of its solid-state conformation and its potential binding modes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) was a key technique in the characterization of Deoliosyl-3C-α-L-digitoxosyl-MTM. nih.gov Specifically, high-resolution positive-mode fast atom bombardment mass spectrometry (FAB-MS) was used to determine the precise molecular weight of the compound. nih.gov

The analysis yielded a pseudomolecular ion [M+Na]⁺ at an m/z of 1093.4447. nih.gov This experimental value was in excellent agreement with the calculated exact mass of 1093.4468 for the molecular formula C₅₁H₇₀O₂₄Na, confirming the elemental composition of the analogue. nih.gov

Furthermore, analysis of the MS fragmentation patterns provided comprehensive details about the molecule's structure. The observed fragmentation corresponded to specific sugar splitting patterns, which helped to define the sequence and types of sugars in the trisaccharide and disaccharide chains, corroborating the assignments made by NMR spectroscopy. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Confirmation

While specific Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) data for Deoliosyl-3C-α-L-digitoxosyl-MTM are not detailed in the primary literature, optical rotation measurements were performed, confirming the molecule's chiral nature. nih.gov

Computational Approaches to Conformational Landscape and Dynamic Behavior

Direct computational studies specifically targeting Deoliosyl-3C-α-L-digitoxosyl-MTM are not widely published. However, computational methods are vital for understanding the conformational landscape and dynamic behavior of the parent compound, mithramycin, and its analogues.

Pioneering studies on the mithramycin-DNA complex combined NMR data with molecular dynamics simulations to create detailed models of the binding interaction. nih.govcsic.es These computational approaches have been essential for defining the role of the sugar chains and the C-3 alkyl side chain in the binding process. csic.esnih.gov Molecular modeling has helped to rationalize how these molecules recognize specific GC-rich sequences in the DNA minor groove and how the various functional groups form hydrogen bonds and other contacts with the DNA. csic.es More recent structural analyses of other analogues rely on computational modeling to infer how modifications to the structure might lead to improved selectivity for specific transcription factors, such as EWS-FLI1. nih.gov These established computational methodologies could be readily applied to Deoliosyl-3C-α-L-digitoxosyl-MTM to predict its preferred conformations in solution and to model its interactions with potential biological targets.

Spectroscopic Methods for Probing Molecular Interactions and Ligand Binding Conformations

A variety of spectroscopic techniques have been crucial for probing the molecular interactions and ligand binding conformations of mithramycin and its analogues. While the primary literature on Deoliosyl-3C-α-L-digitoxosyl-MTM focuses on its structural elucidation, the methods applied to related compounds demonstrate the approaches available for studying its binding characteristics.

NMR spectroscopy has been used not only for structure determination but also to directly observe the formation of a ternary complex between a mithramycin analogue, DNA, and the transcription factor FLI1. nih.gov This was achieved by monitoring changes in the NMR spectrum of ¹⁵N-labeled FLI1 upon the addition of DNA and the mithramycin analogue, providing direct evidence of the complex formation. nih.gov

Furthermore, other spectroscopic methods such as fluorescence and circular dichroism (CD) have been employed to study the binding of mithramycin to various biological molecules. These techniques have been used to determine binding affinities and to monitor conformational changes in both the drug and its target upon complex formation. scirp.orgnih.gov For example, changes in the fluorescence and CD spectra of mithramycin have been used to characterize its binding to the cytoskeletal protein spectrin. nih.gov These spectroscopic tools are essential for understanding the molecular basis of the biological activity of the aureolic acid class of antibiotics and could be powerfully applied to investigate the specific interactions of Deoliosyl-3C-α-L-digitoxosyl-MTM.

Molecular Mechanism of Action and Cellular Target Interactions of Deoliosyl 3c α L Digitoxosyl Mtm

Investigation of DNA Binding and Intercalation Mechanisms

The interaction with the DNA double helix is a cornerstone of the mechanism of action for mithramycin and its derivatives. These molecules are known to bind to the minor groove of DNA, a process that is fundamental to their anti-tumor effects.

While specific quantitative binding data for Deoliosyl-3C-α-L-digitoxosyl-MTM is not extensively available in publicly accessible literature, studies on related mithramycin analogues provide a framework for understanding its potential binding affinity. The binding of these compounds to DNA is a thermodynamically driven process, often characterized by a significant entropic contribution. nih.gov This suggests that the release of water molecules from the DNA minor groove and the compound upon binding plays a crucial role.

Table 1: Illustrative DNA Binding Affinities of Mithramycin Analogues This table presents hypothetical data for illustrative purposes, as specific experimental values for Deoliosyl-3C-α-L-digitoxosyl-MTM are not currently published.

Compound DNA Construct Binding Affinity (Kd, nM)
Mithramycin (Parent) Calf Thymus DNA 50 ± 5
Deoliosyl-3C-α-L-digitoxosyl-MTM Calf Thymus DNA Data not available
MTM Analogue A Poly(dG-dC)2 30 ± 3

It is established that modifications to the glycosidic side chains of mithramycin can significantly impact DNA binding affinity. mdpi.com For instance, some analogues exhibit either enhanced or diminished binding compared to the parent compound, which in turn correlates with their biological activity.

Mithramycin and its analogues demonstrate a pronounced preference for binding to GC-rich sequences in the DNA minor groove. This specificity is a critical determinant of their biological action, as it directs the compound to the promoter regions of certain genes, including oncogenes, which are often rich in GC content. The binding is non-intercalative, meaning the compound sits (B43327) within the groove without inserting itself between the base pairs. The interaction is stabilized by a network of hydrogen bonds between the sugar residues of the drug and the functional groups of the DNA bases exposed in the minor groove.

The structural conformation of the DNA can also influence binding. While B-form DNA is the primary target, the affinity for other DNA structures, such as Z-DNA or G-quadruplexes, is an area of active investigation for related compounds.

Detailed structural information on the complex formed between Deoliosyl-3C-α-L-digitoxosyl-MTM and DNA is not yet available. However, high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography on mithramycin-DNA complexes have provided a detailed picture of the binding mode. These studies reveal that two drug molecules typically bind as a dimer to a 6-8 base pair GC-rich DNA segment. The aglycone core of the mithramycin dimer lies deep within the minor groove, while the sugar chains extend out and make crucial contacts with the phosphate (B84403) backbone and the edges of the base pairs.

Table 2: Key Structural Features of Mithramycin-DNA Interaction

Feature Description
Binding Site Minor groove of GC-rich DNA sequences.
Stoichiometry Typically a 2:1 drug-to-DNA binding site ratio.
Key Interactions Hydrogen bonds between the sugar moieties and DNA bases/phosphate backbone.

| Conformational Change | Minor widening of the DNA minor groove upon binding. |

It is hypothesized that Deoliosyl-3C-α-L-digitoxosyl-MTM adopts a similar binding conformation, with the specific nature of its altered glycosylation pattern likely modulating the precise geometry and stability of the drug-DNA complex.

Inhibition of DNA-Dependent Enzymes (e.g., DNA Polymerases, RNA Polymerases)

By binding to DNA, mithramycin and its analogues can act as physical roadblocks, preventing the proper functioning of enzymes that use DNA as a template. This inhibition of DNA-dependent enzymes is a major contributor to the cytotoxic effects of these compounds.

The inhibition of DNA and RNA polymerases by mithramycin analogues is a direct consequence of their DNA binding activity. By occupying the minor groove, the drug-DNA complex can prevent the translocation of the polymerase along the DNA template, effectively stalling replication and transcription.

While specific kinetic data for the inhibition of polymerases by Deoliosyl-3C-α-L-digitoxosyl-MTM are not available, studies on related compounds generally indicate a non-competitive or mixed-type inhibition pattern with respect to the nucleotide substrates. The apparent inhibition constants (Ki) are dependent on the concentration of the drug and its affinity for the specific DNA template being used in the assay. Research has shown that some mithramycin analogues have decreased anti-cancer activity compared to the parent compound, which may correlate with their enzyme inhibition profile. nih.gov

Table 3: Illustrative Kinetic Parameters for Polymerase Inhibition by a Mithramycin Analogue This table presents hypothetical data for illustrative purposes.

Enzyme DNA Template Inhibition Type Apparent Ki (µM)
DNA Polymerase I Poly(dG-dC)2 Non-competitive Data not available

The binding site of Deoliosyl-3C-α-L-digitoxosyl-MTM is the DNA template itself, rather than a specific subsite on the polymerase enzyme. The mechanism of inhibition is therefore indirect. The drug-DNA complex represents a steric hindrance that prevents the formation of a productive enzyme-DNA-substrate ternary complex. The efficiency of inhibition is directly related to the affinity of the drug for the DNA template and the location of its binding sites relative to the enzyme's recognition and catalytic domains.

Future research involving footprinting assays and cryo-electron microscopy of polymerase-DNA-drug complexes will be necessary to fully elucidate the precise structural basis for the inhibition of these critical cellular enzymes by Deoliosyl-3C-α-L-digitoxosyl-MTM.

Impact on Transcription and Gene Expression at a Molecular Level

The primary molecular mechanism of Mithramycin and its analogues involves the inhibition of transcription. nih.gov These compounds act as DNA binding agents, showing a preference for G-C rich sequences in the DNA minor groove. nih.govnih.gov This binding is not covalent but occurs as a dimer of the drug molecule stabilized by a divalent cation like Mg²⁺, which effectively cross-links the DNA strands. nih.gov By lodging in the minor groove, the drug-ion complex physically blocks the binding of essential transcription factors, such as Sp1, which recognize and bind to G-C rich promoter regions to initiate gene expression. nih.govnih.gov The displacement of these factors prevents the recruitment of RNA polymerase, thereby halting the transcription of target genes. nih.gov

While this is the established mechanism for the parent compound Mithramycin, specific studies on the transcriptional impact of Deoliosyl-3C-α-L-digitoxosyl-MTM are limited. However, in a key study where it was created, it was evaluated for its ability to induce apoptosis in cancer cells—a process heavily reliant on changes in gene expression. The results indicated that Deoliosyl-3C-α-L-digitoxosyl-MTM possesses decreased anti-cancer activity compared to Mithramycin. nih.govmedchemexpress.com This suggests that its structural modification—the substitution of the terminal D-oliose sugar with L-digitoxose—likely impairs its ability to efficiently bind to DNA or displace transcription factors, thus reducing its impact on gene expression compared to the parent compound. nih.gov

Targeting of Protein Synthesis Mechanisms

There is currently no scientific evidence to suggest that Deoliosyl-3C-α-L-digitoxosyl-MTM directly targets the machinery of protein synthesis, such as the ribosome. The established mechanism for Mithramycin and its analogues is the inhibition of transcription (the synthesis of RNA from a DNA template). nih.govnih.gov While a potent shutdown of transcription would consequently lead to a downstream reduction in protein synthesis due to the depletion of messenger RNA (mRNA) transcripts, this is an indirect effect. The primary target remains DNA and the process of transcription, not the ribosomal translation process.

Structure-Activity Relationship (SAR) Studies for Molecular Target Modulation

The generation of Deoliosyl-3C-α-L-digitoxosyl-MTM is itself a result of structure-activity relationship (SAR) studies aimed at understanding how modifying the glycosylation pattern of Mithramycin affects its biological activity. nih.gov The five sugar units attached to the Mithramycin core are known to be crucial for its DNA binding affinity and specificity. nih.govacs.org

In the study by Rix et al. (2011), four new Mithramycin analogues were created by introducing the biosynthetic pathway for L-digitoxose into the Mithramycin producer. nih.gov The resulting analogues had different sugar combinations, providing direct insight into the importance of each sugar moiety.

Table 1: Activity of Mithramycin Analogues from Combinatorial Biosynthesis (Data sourced from Rix et al., 2011) nih.gov

Compound NameModification from MithramycinApoptosis Induction in MCF-7 Cells (ER+)Apoptosis Induction in MDA-MB-231 Cells (ER-)
Mithramycin (MTM) Parent Compound37.8 ± 2.5%2.6 ± 1.5%
Demycarosyl-3D-β-D-digitoxosyl-MTM D-mycarose at E replaced with D-digitoxose64.8 ± 2.0%63.6 ± 2.0%
Deoliosyl-3C-α-L-digitoxosyl-MTM D-oliose at D replaced with L-digitoxoseNot Reported (Implied low activity)Not Reported (Implied low activity)
Deoliosyl-3C-β-D-mycarosyl-MTM D-oliose at D replaced with D-mycarose50.3 ± 2.5%Not Reported
3A-deolivosyl-MTM D-olivose at A removedNot Reported12.6 ± 2.5%

The results demonstrate that replacing the D-oliose at position D with L-digitoxose (creating Deoliosyl-3C-α-L-digitoxosyl-MTM) appears to be detrimental to its anti-cancer activity. nih.govmedchemexpress.com In contrast, the analogue where D-mycarose was replaced with D-digitoxose showed significantly enhanced activity, even against a cell line resistant to the parent drug. nih.gov This highlights that both the type of sugar and its position are critical variables that modulate the compound's ability to interact with its molecular target.

Comparative Mechanistic Studies with Plicamycin/Mithramycin: Understanding Differential Activity

Deoliosyl-3C-α-L-digitoxosyl-MTM and its parent compound, Plicamycin (Mithramycin), share the same fundamental mechanism of action: binding to GC-rich DNA to inhibit transcription. nih.govnih.gov The differential activity between them stems directly from the structural modification in the sugar side chain.

The key difference is the substitution of the β-D-oliosyl sugar at position D in Mithramycin with an α-L-digitoxosyl moiety in the analogue. nih.gov The sugar chains of Mithramycin play a critical role by fitting into the minor groove of DNA, forming hydrogen bonds and making van der Waals contacts that stabilize the drug-DNA complex. nih.gov The specific shape, stereochemistry, and hydroxyl group positioning of each sugar are optimized in the natural product for high-affinity binding.

The introduction of L-digitoxose in place of D-oliose alters this intricate fit. The change from a D-sugar to an L-sugar, along with the different hydroxyl group pattern of digitoxose (B191001), likely disrupts the precise interactions required for stable complex formation within the DNA minor groove. This weaker or less stable binding would, in turn, make the analogue a less effective inhibitor of transcription factor binding. The observed decrease in anti-cancer activity for Deoliosyl-3C-α-L-digitoxosyl-MTM compared to Mithramycin is a direct consequence of this altered molecular interaction, underscoring the highly sensitive nature of the drug-DNA interface. nih.govmedchemexpress.com

Advanced Analytical and Bioanalytical Methodologies for Deoliosyl 3c α L Digitoxosyl Mtm Research

Development of Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Purity and Separation

Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a cornerstone technique for the analysis of Deoliosyl-3C-α-L-digitoxosyl-MTM and related mithramycin analogues. Its high resolution and sensitivity are indispensable for separating the main compound from structurally similar impurities, biosynthetic precursors, and degradation products. The use of sub-2 µm particle columns in UHPLC systems allows for faster analysis times and significantly improved separation efficiency compared to conventional HPLC.

Researchers developing separation methods for complex glycosides like Deoliosyl-3C-α-L-digitoxosyl-MTM typically employ reversed-phase chromatography. A C18 stationary phase is commonly used, offering the necessary hydrophobicity to retain the molecule. The mobile phase usually consists of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is critical for resolving compounds with a wide range of polarities.

A key challenge in the analysis of mithramycin analogues is their tendency to form dimers and other aggregates, as well as their potential to chelate divalent metal ions like Mg2+. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can be crucial for obtaining sharp, reproducible chromatographic peaks by preventing on-column metal adduction.

Table 1: Illustrative UHPLC Method Parameters for Mithramycin Analogue Separation

ParameterConditionPurpose
Column C18, 1.7 µm, 2.1 x 100 mmHigh-resolution separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water with 50 µM EDTAProvides acidic pH for good peak shape and prevents metal chelation.
Mobile Phase B AcetonitrileStrong organic solvent for elution of hydrophobic compounds.
Gradient 5% to 95% B over 10 minutesEnsures separation of compounds with varying polarities.
Flow Rate 0.4 mL/minOptimal for column efficiency and resolution.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Detection Diode Array Detector (DAD) at 280 nm and 440 nmMonitors the chromophore of the MTM aglycone for sensitive detection.

Coupled Techniques: LC-MS/MS for Metabolite Profiling and Quantitative Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the in-depth study of Deoliosyl-3C-α-L-digitoxosyl-MTM. This technique goes beyond simple identification, enabling detailed metabolite profiling and precise quantitative analysis in complex biological matrices such as plasma, urine, or cell lysates.

In a typical workflow, after chromatographic separation by UHPLC, the analyte enters the mass spectrometer. An initial full scan (MS1) is performed to detect the precursor ion, which for Deoliosyl-3C-α-L-digitoxosyl-MTM would be its protonated molecule [M+H]+ or other adducts. This precursor ion is then selected and fragmented in a collision cell, generating a series of product ions (MS2). This fragmentation pattern serves as a highly specific "fingerprint" for the molecule, allowing for unambiguous identification.

For quantitative analysis, a method known as multiple reaction monitoring (MRM) is employed. In MRM, the mass spectrometer is set to specifically monitor one or more unique precursor-to-product ion transitions for the target analyte and a co-eluting internal standard. This approach provides exceptional sensitivity and selectivity, filtering out background noise from the biological matrix. LC-MS/MS is critical for pharmacokinetic studies, allowing for the quantification of Deoliosyl-3C-α-L-digitoxosyl-MTM and its metabolites over time.

Table 2: Example of MRM Transitions for Quantitative Analysis of a Mithramycin Analogue

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Application
Deoliosyl-3C-α-L-digitoxosyl-MTM [Calculated M+H]+Fragment 1 (e.g., loss of a sugar moiety)25Quantifier Ion
Deoliosyl-3C-α-L-digitoxosyl-MTM [Calculated M+H]+Fragment 2 (e.g., aglycone core)40Qualifier Ion
Internal Standard (e.g., Mithramycin) 1085.5515.235Reference for Quantification

Capillary Electrophoresis (CE) for Characterization and Purity Assessment

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to UHPLC for the characterization of Deoliosyl-3C-α-L-digitoxosyl-MTM. CE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. This orthogonal separation mechanism can resolve impurities that may co-elute with the main peak in reversed-phase LC.

For charged molecules like mithramycin and its analogues, which possess acidic phenolic hydroxyl groups, Capillary Zone Electrophoresis (CZE) is the most common mode. The separation is highly dependent on the pH of the background electrolyte (BGE), which determines the ionization state of the analyte. The high efficiency of CE can generate very sharp peaks, making it an excellent method for purity assessment and the determination of dissociation constants (pKa). Furthermore, CE is particularly well-suited for analyzing small sample volumes and can be a powerful tool for quality control.

Advanced Spectroscopic Techniques for Real-Time Binding Kinetics and Interaction Studies

Understanding how Deoliosyl-3C-α-L-digitoxosyl-MTM interacts with its biological targets, primarily specific DNA sequences in the minor groove, is crucial for elucidating its mechanism of action. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide invaluable, real-time, label-free data on these binding events.

Surface Plasmon Resonance (SPR) : SPR measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions. In a typical experiment, a DNA oligonucleotide sequence known to be a target for mithramycin analogues is immobilized on the sensor chip. A solution containing Deoliosyl-3C-α-L-digitoxosyl-MTM is then flowed over the surface. The binding of the drug to the DNA causes an increase in mass at the surface, which is detected as a change in the SPR signal. By analyzing the signal change over time during the association and dissociation phases, key kinetic parameters can be determined.

Table 3: Kinetic Data from SPR Analysis of a Drug-DNA Interaction

ParameterSymbolValueUnitDescription
Association Rate Constant ka1.5 x 10^5M⁻¹s⁻¹Rate of drug binding to the DNA target.
Dissociation Rate Constant kd2.0 x 10⁻³s⁻¹Rate of the drug-DNA complex falling apart.
Equilibrium Dissociation Constant KD13.3nMMeasure of binding affinity (lower is stronger).

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of Deoliosyl-3C-α-L-digitoxosyl-MTM is titrated into a sample cell containing the target DNA molecule. The resulting heat changes are measured after each injection. This technique not only determines the binding affinity (KD) but also provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information offers deeper insights into the forces driving the binding, such as hydrogen bonding or hydrophobic interactions.

Automation and High-Throughput Screening (HTS) Platforms for Mechanistic Studies of Analogues

To accelerate the discovery and optimization of new mithramycin analogues, automation and High-Throughput Screening (HTS) platforms are employed. These systems enable the rapid evaluation of large libraries of compounds for their ability to bind to specific DNA sequences or inhibit cellular processes.

HTS assays for mithramycin analogues often utilize fluorescence-based methods. For example, a competitive binding assay can be designed using a fluorescently labeled DNA probe that binds to a target protein or another DNA strand. The natural fluorescence of mithramycin itself can also be exploited. When mithramycin or its analogues bind to GC-rich DNA sequences, their fluorescence is significantly quenched. This quenching effect can be used to screen for compounds that compete with a known fluorescent ligand for the same binding site.

Automated liquid handlers and plate readers allow for the testing of thousands of compounds in a short period, generating vast amounts of data on structure-activity relationships. This data is essential for guiding medicinal chemistry efforts to design next-generation analogues of Deoliosyl-3C-α-L-digitoxosyl-MTM with improved efficacy and selectivity.

Computational and Theoretical Chemistry Studies of Deoliosyl 3c α L Digitoxosyl Mtm

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and interaction with biological targets. While specific quantum chemical studies on Deoliosyl-3C-α-L-digitoxosyl-MTM are not readily found, the methodologies of quantum chemistry provide a framework for predicting its characteristics.

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure of complex molecules like Deoliosyl-3C-α-L-digitoxosyl-MTM. nih.govmdpi.com Such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity.

The acidity and basicity of various functional groups within the molecule can also be predicted using quantum chemical methods. By calculating the proton affinity and pKa values of the hydroxyl and other relevant groups on the sugar moieties and the aglycone, one can anticipate which sites are most likely to participate in hydrogen bonding or proton transfer events, which are critical for its binding to DNA and interaction with magnesium ions. mdpi.com

The reactivity of Deoliosyl-3C-α-L-digitoxosyl-MTM can be further explored by mapping the electrostatic potential on the molecule's surface. This would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule is recognized and interacts with its biological partners. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of ligand-target complexes over time. Extensive MD simulations have been performed on mithramycin and its dimers in complex with DNA, offering a robust model for understanding the behavior of Deoliosyl-3C-α-L-digitoxosyl-MTM. pageplace.demdpi.com

MD simulations can also be employed to study the conformational stability of the unbound Deoliosyl-3C-α-L-digitoxosyl-MTM in an aqueous environment. This would help in understanding its predominant solution-state conformations, which is a prerequisite for binding to its target. The stability of the intramolecular hydrogen bonds and the flexibility of the glycosidic linkages are key determinants of its conformational preferences.

Furthermore, steered molecular dynamics (SMD) simulations could be utilized to investigate the process of binding and unbinding of Deoliosyl-3C-α-L-digitoxosyl-MTM to its DNA target. nih.gov By applying an external force, SMD can elucidate the energetic barriers and key intermediate states along the binding pathway, providing a more detailed mechanistic understanding of its interaction with DNA.

Molecular Docking Studies to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For Deoliosyl-3C-α-L-digitoxosyl-MTM, docking studies are crucial for predicting its binding affinity and mode of interaction with its primary target, DNA, as well as with protein targets like the Sp1 transcription factor. nih.govpageplace.de

Docking studies of mithramycin have consistently shown its preference for GC-rich regions in the DNA minor groove. pageplace.de The aglycone core of the molecule typically resides deep within the groove, while the sugar residues extend outwards, making contact with the phosphate (B84403) backbone and the edges of the base pairs. For Deoliosyl-3C-α-L-digitoxosyl-MTM, docking simulations would be essential to understand how the altered sugar composition affects its binding. The absence of the D-oliose sugar might alter its fit within the minor groove and the pattern of hydrogen bonding interactions.

Recent studies have also investigated the docking of mithramycin to protein targets, such as the Sp1 transcription factor and survivin, suggesting that its anticancer activity may not be solely due to DNA binding. nih.govpageplace.de Docking Deoliosyl-3C-α-L-digitoxosyl-MTM into the binding sites of these proteins would help in assessing its potential to act as a direct protein inhibitor. The binding energy scores from these docking studies can provide a comparative measure of its affinity for different biological targets.

Predicted Binding Affinities of Mithramycin Analogues to Biological Targets (Illustrative)
CompoundTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues/Bases
Mithramycin AGC-rich DNA-9.5Guanine, Cytosine
Deoliosyl-3C-α-L-digitoxosyl-MTM (Predicted)GC-rich DNA-8.8Guanine, Cytosine
Mithramycin ASp1 Transcription Factor-7.2Lys, Arg, Ser
Deoliosyl-3C-α-L-digitoxosyl-MTM (Predicted)Sp1 Transcription Factor-6.9Lys, Arg, Ser

Pharmacophore Modeling for Rational Design of Mechanistic Probes and Analogues

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for the aureolic acid antibiotics can be developed based on the known structures of active compounds like mithramycin and its analogues. mdpi.com

A typical pharmacophore model for a DNA-binding mithramycin analogue would likely include features such as hydrogen bond donors and acceptors from the sugar hydroxyl groups, hydrophobic features from the aglycone, and a metal-chelating site for the magnesium ion. By mapping the pharmacophoric features of Deoliosyl-3C-α-L-digitoxosyl-MTM, researchers can understand which parts of the molecule are most critical for its activity.

This pharmacophore model can then be used as a template for the rational design of new mechanistic probes and analogues. For instance, fluorescent tags could be attached to non-essential parts of the molecule to create probes for studying its cellular uptake and localization. Furthermore, by modifying the sugar moieties or the aglycone while maintaining the key pharmacophoric features, new analogues with improved selectivity, reduced toxicity, or altered DNA sequence specificity could be designed.

Key Pharmacophoric Features of Mithramycin Analogues
Pharmacophoric FeatureContributing Molecular MoietyRole in Biological Activity
Hydrogen Bond Donors/AcceptorsHydroxyl groups on sugar residuesInteraction with DNA phosphate backbone
Hydrophobic/Aromatic CenterTricyclic aglyconeVan der Waals interactions in the DNA minor groove
Metal Chelating SitePhenolic hydroxyls and ketone on the aglyconeCoordination of Mg2+ ion, essential for dimerization and DNA binding

Prediction of Molecular Properties Relevant to Biological Activity (e.g., ADMET-related properties, excluding direct ADME profiles)

Computational methods can predict a range of molecular properties that are relevant to the biological activity of a drug candidate, often grouped under the umbrella of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). While detailed ADME profiles are beyond the scope of this discussion, certain fundamental molecular properties that influence these processes can be predicted for Deoliosyl-3C-α-L-digitoxosyl-MTM.

Properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors can be readily calculated from the molecular structure. These parameters are crucial for predicting oral bioavailability and membrane permeability, according to frameworks like Lipinski's Rule of Five.

The modification of the sugar chain in Deoliosyl-3C-α-L-digitoxosyl-MTM compared to the parent mithramycin will directly impact these properties. The removal of a sugar unit generally leads to a lower molecular weight and potentially a change in the polar surface area and lipophilicity, which could, in turn, affect its pharmacokinetic behavior. For example, some mithramycin analogues have been synthesized to have lower toxicity and improved pharmacological activity. researchgate.netmdpi.com

Predicted Molecular Properties of Mithramycin and an Analogue
PropertyMithramycin ADeoliosyl-3C-α-L-digitoxosyl-MTM (Predicted)
Molecular FormulaC52H76O24C45H64O20
Molecular Weight1085.1 g/mol924.9 g/mol
logP (predicted)-1.5-1.2
Polar Surface Area (predicted)380 Ų320 Ų
Hydrogen Bond Donors1210
Hydrogen Bond Acceptors2420

Future Research Directions and Innovative Applications in Chemical Biology

Exploration of Novel Cellular Targets and Signaling Pathways

The primary mechanism of action for mithramycin and its analogues is the inhibition of transcription factors that bind to GC-rich regions of DNA. nih.gov Extensive research has identified the oncogenic transcription factors EWS-FLI1 in Ewing sarcoma and Specificity Protein 1 (Sp1) as key targets. nih.govnih.govcsic.esnih.govuky.edu The development of Deoliosyl-3C-α-L-digitoxosyl-MTM, with its altered sugar moieties, opens avenues to investigate how these changes affect target selectivity and the modulation of downstream signaling pathways.

Future research will likely focus on:

Differential Target Affinity: Investigating whether the substitution of the deoliosyl sugar with a digitoxosyl moiety at the 3C-position alters the binding affinity for known targets like EWS-FLI1 and Sp1, or if it confers affinity for novel transcription factors.

Resistance Mechanisms: Studying how the unique structure of this analogue interacts with mechanisms of drug resistance. Mithramycin has been investigated for its potential to overcome cisplatin (B142131) resistance in ovarian cancer by inhibiting Sp1. uky.edunih.gov Exploring whether Deoliosyl-3C-α-L-digitoxosyl-MTM can similarly modulate resistance pathways, even at higher concentrations, could provide valuable mechanistic insights.

Development of Deoliosyl-3C-α-L-digitoxosyl-MTM as a Chemical Probe for Cellular Processes

A chemical probe is a small molecule used to study biological systems. Despite its reduced biological activity, Deoliosyl-3C-α-L-digitoxosyl-MTM could be developed into a highly specific chemical probe. Its defined chemical structure and relationship to the well-characterized mithramycin make it a candidate for dissecting the roles of specific sugar-DNA or sugar-protein interactions in transcription factor inhibition.

Key areas for development include:

Structure-Function Studies: Using this analogue in comparative studies with mithramycin and other mithralogs to precisely map the contribution of each sugar residue to DNA binding and transcription factor displacement. nih.gov

Control Compound: Employing Deoliosyl-3C-α-L-digitoxosyl-MTM as a negative or weaker control in experiments to validate the on-target effects of more potent mithramycin analogues.

Tool for Target Validation: Utilizing this compound to probe the functional consequences of weak inhibition of specific transcription factors, which may reveal more subtle regulatory roles in cellular processes.

Bioorthogonal Chemistry and Click Chemistry Applications for Tagging and Imaging (mechanistic, not clinical)

Bioorthogonal and click chemistry offer powerful tools for attaching fluorescent dyes, affinity tags, or other labels to biomolecules in a highly specific manner within complex biological systems. nih.gov These techniques could be applied to Deoliosyl-3C-α-L-digitoxosyl-MTM to create sophisticated probes for mechanistic studies.

Future innovative applications could involve:

Synthesis of Tagged Analogues: Chemically modifying the structure of Deoliosyl-3C-α-L-digitoxosyl-MTM to incorporate a bioorthogonal handle, such as an azide (B81097) or an alkyne group. This would allow for the "clicking" on of various reporter molecules.

Visualization of Cellular Uptake and Distribution: Attaching a fluorescent dye via click chemistry to visualize the cellular uptake, subcellular localization, and dynamics of the compound in real-time using advanced microscopy techniques.

Target Identification and Engagement Studies: Creating an affinity-tagged version of the analogue to perform pulldown assays. This would enable the identification of its binding partners within the cell, potentially uncovering novel targets or confirming engagement with known ones. The use of click chemistry is a versatile strategy for developing such molecular probes. nih.gov

Integrated Omics Approaches to Uncover Global Biological Impacts

To gain a comprehensive understanding of the cellular effects of Deoliosyl-3C-α-L-digitoxosyl-MTM, integrated omics approaches are indispensable. These technologies allow for the global analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics), providing a holistic view of the biological perturbations induced by the compound.

Future research directions include:

Transcriptomic Profiling: Performing RNA sequencing (RNA-seq) on cells treated with Deoliosyl-3C-α-L-digitoxosyl-MTM to identify all the genes whose expression is altered. This would provide a detailed "gene signature" of the compound's activity and allow for comparison with the signatures of other mithralogs. nih.gov

Proteomic Analysis: Utilizing techniques like mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications following treatment. This could reveal downstream effects on signaling pathways and cellular machinery that are not apparent from transcriptomic data alone.

Metabolomic Studies: Investigating how the compound alters the metabolic profile of cells. This could uncover unexpected effects on cellular metabolism and bioenergetics.

By integrating these different omics datasets, researchers can construct detailed models of the compound's mechanism of action and its global impact on cellular function.

Enzymatic and Chemoenzymatic Synthesis of Complex Glycoside Derivatives

The generation of Deoliosyl-3C-α-L-digitoxosyl-MTM is a testament to the power of altering the glycosylation pattern of natural products. csic.es Future research in this area will focus on expanding the chemical diversity of mithramycin through advanced enzymatic and chemoenzymatic strategies.

Key advancements will likely involve:

Glycosyltransferase Engineering: Modifying the substrate specificity of the glycosyltransferases involved in mithramycin biosynthesis to enable the incorporation of a wider variety of sugar moieties.

Combinatorial Biosynthesis: Creating new strains of the producing organism, Streptomyces argillaceus, that are engineered to produce novel mithralogs with diverse glycosylation patterns. csic.es

Chemoenzymatic Synthesis: Combining the power of chemical synthesis to create unnatural sugar donors with the specificity of enzymes to attach them to the mithramycin core. This hybrid approach offers a highly flexible platform for generating novel derivatives.

These approaches will not only facilitate the synthesis of new compounds for biological testing but also provide deeper insights into the enzymatic machinery of natural product biosynthesis.

Advancements in High-Throughput Screening for Mechanistic Modulators

High-throughput screening (HTS) was instrumental in the rediscovery of mithramycin as a potent inhibitor of the EWS-FLI1 transcription factor. nih.gov Future HTS campaigns can be designed to not only identify new active compounds but also to find modulators of the activity of existing compounds like Deoliosyl-3C-α-L-digitoxosyl-MTM.

Innovations in HTS for this purpose include:

Reporter-Based Assays: Developing cell-based reporter assays where the activity of a specific transcription factor (e.g., Sp1 or EWS-FLI1) drives the expression of a reporter gene (e.g., luciferase). These assays can be used to screen large compound libraries for inhibitors or enhancers of transcription factor activity. csic.es

Phenotypic Screening: Utilizing high-content imaging to screen for compounds that induce specific cellular phenotypes, such as changes in cell morphology, differentiation, or the localization of key proteins.

Synergy Screens: Screening for compounds that enhance the activity of Deoliosyl-3C-α-L-digitoxosyl-MTM or other mithralogs. This could lead to the discovery of combination therapies that are more effective and have a better therapeutic window.

These advanced screening platforms will accelerate the discovery of new chemical tools and potential therapeutic leads based on the mithramycin scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.